molecular formula C17H11N5 B1683767 Letrozole CAS No. 112809-51-5

Letrozole

Cat. No.: B1683767
CAS No.: 112809-51-5
M. Wt: 285.30 g/mol
InChI Key: HPJKCIUCZWXJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Letrozole is a nonsteroidal aromatase inhibitor (AI) that blocks the conversion of androgens to estrogens by binding to the aromatase enzyme’s heme group. Approved by the FDA in 1998 for advanced breast cancer in postmenopausal women, it suppresses plasma estradiol, estrone, and estrone sulfate by 75–95% within days, with maximal efficacy at 2.5 mg/day . This compound’s superiority over tamoxifen in time-to-progression (TTP) and objective response rate (ORR) established its role as a first-line therapy for hormone receptor-positive (HR+) metastatic breast cancer (MBC) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of letrozole involves several key steps:

    Starting Materials: The synthesis begins with p-chlorobenzonitrile and p-tolunitrile.

    Alkylation: The initial step involves reacting these compounds under alkaline conditions to form an intermediate.

    Bromination: The intermediate undergoes a bromination reaction to form a brominated compound.

    Condensation: This brominated compound is then condensed with 4-amino-1,2,4-triazole.

    Diazotization: Finally, diazotization is performed to remove the amino group, yielding this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves mild reaction conditions, simple operations, high yield, and good chemical selectivity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Letrozole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the nitrile groups present in this compound.

    Substitution: Substitution reactions can occur at the aromatic rings, leading to different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Letrozole has a wide range of applications in scientific research:

Mechanism of Action

Letrozole exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By binding to the heme group of the cytochrome P450 subunit of aromatase, this compound prevents the enzyme from catalyzing this conversion. This leads to a significant reduction in estrogen levels, which is beneficial in treating estrogen-dependent tumors .

Comparison with Similar Compounds

Comparison with Other Aromatase Inhibitors

Letrozole vs. Anastrozole

  • Estrogen Suppression: this compound demonstrates greater estrogen suppression in serum and breast tumor tissue compared to anastrozole.
  • Binding Affinity : this compound exhibits a binding energy of −8.2 to −8.7 kcal/mol against aromatase (PDB ID: 3EQM), forming hydrogen bonds with residues TRP-141, THR-310, CYS-437, and ALA-438 . Anastrozole’s binding data are less extensively documented, but its triazole structure may confer weaker ligation to the heme iron compared to this compound’s imidazole derivatives .
  • Clinical Efficacy: In the BIG 1-98 trial, this compound monotherapy outperformed sequential therapies involving tamoxifen, with a median TTP of 9.9 months versus 6.2 months for tamoxifen .

This compound vs. Exemestane

  • Mechanistic Differences : Exemestane, a steroidal AI, irreversibly binds aromatase, whereas this compound’s inhibition is reversible. This distinction may explain the lack of cross-resistance observed in the NEOLETEXE trial, where exemestane suppressed MMP1 more effectively, while this compound reduced MMP3 levels .
  • Efficacy in Resistance : this compound’s efficacy in AI-resistant settings is supported by its ability to downregulate genes associated with estrogen receptor (ER) signaling, such as CYP19A1, which may delay resistance mechanisms .

Combination Therapies

This compound + Trastuzumab (HER2+ MBC)

The eLEcTRA trial demonstrated that combining this compound with trastuzumab in HR+/HER2+ MBC significantly improved PFS compared to this compound alone, highlighting the limitations of endocrine monotherapy in dual-receptor-positive cancers .

This compound + Palbociclib (HR+/HER2− MBC)

In real-world studies, palbociclib plus this compound extended OS across age groups and metastatic profiles (visceral vs. bone-only), with a hazard ratio (HR) of 0.713 for PFS versus this compound alone .

Structural and Functional Comparisons

Binding and Inhibition Profiles

Compound Aromatase IC50 (nM) Binding Energy (kcal/mol) Key Interactions
This compound ~10 −8.7 TRP-141, THR-310, CYS-437
Imidazole DASI Similar to this compound N/A Stronger heme iron ligation
Procyanidin B2 <10 −10.2 Multiple hydrophobic bonds

The imidazole derivative DASI (dual aromatase-sulfatase inhibitor) shares this compound’s aromatase inhibition potency but exhibits enhanced heme iron ligation due to its sp² nitrogen . However, natural compounds like procyanidin B2 and β-sitosterol show superior binding affinity (−10.2 kcal/mol), though clinical relevance remains unproven .

Biological Activity

Letrozole is a third-generation aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its biological activity is characterized by its potent inhibition of aromatase, an enzyme crucial for estrogen biosynthesis, which plays a significant role in the growth of estrogen-dependent tumors.

This compound selectively inhibits aromatase, leading to a significant reduction in circulating estrogen levels. This action is particularly important in postmenopausal women, where estrogen production predominantly occurs through the conversion of androgens to estrogens via aromatase in peripheral tissues such as adipose tissue.

  • Potency Comparison : In various studies, this compound has been shown to be 10-30 times more potent than anastrozole in inhibiting intracellular aromatase in intact rodent cells and human cancer cell lines .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapid and complete absorption with a mean absolute bioavailability of approximately 99.9%.
  • Distribution : Large volume of distribution (1.87 L/kg) and about 60% protein binding, primarily to albumin.
  • Metabolism : Metabolized by CYP-450 isoenzymes (CYP 3A4 and CYP 2A6) into an inactive carbinol metabolite.
  • Half-life : The terminal half-life is about 42 hours, allowing for once-daily dosing .

Case Studies and Trials

  • PO25 Trial : This study compared this compound to tamoxifen in advanced breast cancer patients. This compound demonstrated a median time to progression (TTP) of 9.4 months compared to 6.0 months for tamoxifen (p < 0.0001), with an objective response rate (ORR) of 32% versus 21% for tamoxifen (p = 0.0002) .
  • MA.17 Trial : In this phase III trial assessing this compound as an extended adjuvant therapy after tamoxifen, this compound significantly reduced the risk of recurrence by 43% compared to placebo (p = 0.00008). The study included over 5,000 patients and highlighted the long-term benefits of this compound following initial tamoxifen therapy .
  • FACE Trial : This ongoing trial aims to evaluate the clinical benefits of this compound for postmenopausal women with hormone receptor-positive early breast cancer at increased risk for recurrence .

Comparative Potency Data

The following table summarizes the comparative potency of this compound against other aromatase inhibitors:

CompoundIC50 (nM)Relative Potency
This compound0.07Highest
Anastrozole0.82Lower
Aminoglutethimide20Lowest

Adverse Effects and Tolerability

This compound is generally well-tolerated compared to other treatments like megestrol acetate, showing fewer serious adverse events and less weight gain . Common side effects include hot flashes, joint pain, and fatigue, which are consistent with estrogen deprivation.

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying Letrozole in preclinical pharmacokinetic studies?

To quantify this compound in biological matrices (e.g., rat plasma), high-performance liquid chromatography (HPLC) with UV detection is widely used. Key validation parameters include linearity (1–100 µg/mL), precision (RSD < 5%), and recovery (>90%). A sample preparation protocol involves protein precipitation with acetonitrile, followed by centrifugation and filtration. For nanoformulations, factorial experimental designs can optimize method robustness by evaluating variables like mobile phase pH and column temperature .

Table 1: HPLC Validation Parameters for this compound Quantification

ParameterValue/Range
Linearity (R²)0.998–0.999
LOD0.3 µg/mL
LOQ1.0 µg/mL
Intra-day RSD1.2–3.8%
Inter-day RSD2.1–4.5%

Q. How should researchers design in vitro experiments to assess this compound’s efficacy in hormone receptor-positive breast cancer models?

Use ER+/HER2- cell lines (e.g., MCF-7) and dose-response assays (0.1–10 µM this compound) over 72 hours. Measure IC₅₀ values via MTT assays and validate with clonogenic survival tests. Include tamoxifen as a comparator to evaluate relative potency. For mechanistic insights, co-treat with estradiol to confirm aromatase inhibition specificity .

Advanced Research Questions

Q. How can conflicting data from clinical trials on this compound combination therapies (e.g., with CDK4/6 inhibitors) be reconciled methodologically?

Contradictions between trials (e.g., PALOMA-2 vs. real-world studies) arise from differences in endpoints (PFS vs. OS), patient demographics, or assessment timing. To resolve discrepancies:

  • Conduct meta-analyses adjusting for covariates like prior endocrine therapy.
  • Use propensity score matching in observational studies to mimic randomization.
  • Validate findings with in vitro synergy assays (e.g., Chou-Talalay method) to confirm additive vs. antagonistic effects .

Q. What strategies optimize the design of extended adjuvant therapy trials with this compound?

The MA.17 trial demonstrated the benefit of extended adjuvant this compound after tamoxifen. Key design considerations:

  • Cohort stratification : Separate patients by menopausal status and prior therapy duration.
  • Crossover adjustment : Use inverse probability weighting to account for placebo-group crossovers post-unblinding.
  • Duration analysis : Apply time-dependent Cox models to correlate treatment duration (e.g., 24 vs. 48 months) with DFS outcomes .

Q. What methods are used to evaluate this compound’s impact on apoptotic gene expression in cancer cells?

  • Real-Time PCR : Use ΔΔCt analysis with reference genes (e.g., β-actin) to quantify Bax (pro-apoptotic) and Bcl2 (anti-apoptotic) expression.
  • Dose optimization : Compare nanoformulations (e.g., UiO-66-loaded this compound) to free this compound. For example, 100 µg/mL nano-Letrozole upregulated Bax by 3.2-fold and downregulated Bcl2 by 60% in MCF-7 cells vs. free drug .
  • Validation : Confirm protein-level changes via Western blot or flow cytometry for annexin V/PI staining.

Table 2: Apoptotic Gene Expression Changes in MCF-7 Cells

TreatmentBax Fold ChangeBcl2 Fold Change
Free this compound (170 µg/mL)1.80.85
UiO-66-Loaded this compound (100 µg/mL)3.20.40

Q. Methodological Notes

  • Contradiction Analysis : When trial outcomes conflict (e.g., PALOMA-2 vs. MONALEESA-2), use sensitivity analyses to isolate variables like HER2 heterogeneity or prior therapy exposure .
  • Preclinical-Clinical Translation : Validate in vitro findings in xenograft models with humanized aromatase-expressing mice to mirror postmenopausal hormone environments .

Properties

IUPAC Name

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJKCIUCZWXJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023202
Record name 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Letrozole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in dichloromethane; slightly soluble in ethanol; practically insoluble in water, 7.99e-02 g/L
Record name LETROZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Letrozole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to yellowish crystalline powder

CAS No.

112809-51-5
Record name Letrozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112809-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Letrozole [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Letrozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name letrozole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bisbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LETROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LKK855W8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LETROZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Letrozole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

184-185 °C, 181-183 °C, 184 - 185 °C
Record name Letrozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LETROZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Letrozole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

U.S. Pat. No. 5,473,078 (“the '078 patent”) describes a method of preparing 4-[1-(1,2,4-triazolyl)methyl]benzonitrile by refluxing a solution of α-bromo-4-tolunitrile with 1,2,4-triazole for 15 hours in a mixture of acetonitrile and chloroform. The intermediate is purified by chromatography on silica gel, eluting with chloroform and isopropanol, and then reacted with 4-fluorobenzonitrile and potassium tert-butoxide in DMF, to obtain letrozole. An exemplary process described in the '078 patent is generally depicted in Scheme 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A glass reactor was charged with 46 grams of 1,2,4-triazolylsodium and 1350 grams of dimethylacetamide. At a temperature between −15° C. and −10° C., 90 grams of 4-(bromomethyl)benzonitrile (95 grams of industrial grade having a purity of about 94 percent by weight, containing about 6 percent by weight of 4-tolunitrile) were added over a period of 30 minutes. After stirring at a temperature between −15° C. and −10° C. for 1 hour, and then at a temperature between −5° C. and 0° C. for 1 hour, an HPLC analysis indicated a ratio of intermediate III to isomer IV of 18:1. Then, 52.8 grams of 4-fluorobenzonitrile were added, and, while maintaining a temperature of −8° C. to 0° C., 480 grams of a 40 percent solution of sodium bis(trimethylsilyl)amide in THF were added dropwise. After the addition was completed, the reaction was stirred at a temperature between −2° C. and −2° C. for 1 hour, and then the reaction was quenched by the addition of a mixture of 180 grams of acetic acid and 540 grams of water, followed by precipitation of the product by the addition of 3510 grams of water. The resulting suspension was stirred overnight at ambient temperature, i.e., from 15° C. to 25° C., and then the precipitate was collected and rinsed with water. The wet precipitate was dissolved in 630 grams of dichloromethane and 63 grams of acetone, and the solution washed with 450 grams of water. The organic phase was separated at 30° C., diluted with 450 grams of toluene, concentrated at atmospheric pressure until all the dichloromethane was removed, and then further concentrated under vacuum to a weight of about 300 grams. The suspension was diluted with a further 450 grams of toluene and again concentrated under vacuum to a weight of 500 grams. The resulting suspension was stirred at a temperature between 10° C. and 15° C. for 1 hour, and the precipitate was collected, rinsed with toluene, and dried, yielding 99 grams of letrozole with a purity of 99.3 HPLC area percent. The only detectable impurity was 0.7 HPLC area percent of letrozole related compound A. The final purification of the letrozole product is described in Example 6.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
1350 g
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
52.8 g
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Most preferably, the base is sodium bis(trimethylsilyl)amide, which may be prepared from hexamethyldisilazane and sodium amide, or purchased as a 40 percent solution in tetrahydrofuran. To avoid reaction between the 4-fluorobenzonitrile V and the sodium bis(trimethylsilyl)amide, the base is preferably added gradually to the mixture of synthons (all known procedures first generate the anion of intermediate III prior to bringing it into contact with 4-fluorobenzonitrile V). Approximately equimolar amounts of the intermediate III and 4-fluorobenzonitrile V in dimethylacetamide, dimethylformamide, or tetrahydrofuran provide a yield of about 85 percent by weight of pure letrozole after isolation and purification. As no stoichiometric excess of 4-fluorobenzonitrile V is required, any side-reactions with the base are believed to be negligible.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods IV

Procedure details

A glass reactor was charged with 24.3 grams of 1,2,4-triazolylsodium and 500 grams of dimethylformamide. At a temperature between −10° C. and 0° C., 50 grams of 4-(bromomethyl)benzonitrile (53.2 grams with a purity of about 94 percent by weight, containing about 6 percent by weight of 4-tolunitrile) were added in portions. After stirring at 0° C. for 1 hour, 30.9 grams of 4-fluorobenzonitrile were added, and, while maintaining a temperature of −5° C. to −10° C., 245 grams of a 40 percent solution of sodium bis(trimethylsilyl)amide in THF were added dropwise. After the addition was completed, the reaction was quenched by the addition of 200 grams of 50 percent acetic acid, followed by precipitation of the product by the addition of 1500 grams of water. The resulting suspension was stirred and cooled to about 15° C., and the precipitate was collected and rinsed with water. The wet precipitate was dissolved in 350 grams of dichloromethane, and the solution washed with 250 grams of water. The organic phase was separated, concentrated to a volume of about 200 ml, diluted with 250 grams of toluene, and concentrated to a volume of about 300 ml. The resulting suspension was stirred at ambient temperature for 1 hour, and the precipitate was collected, rinsed with toluene, and dried, yielding 52 grams of crude letrozole product.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

The further step of reacting the 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile of formula II with 4-fluorobenzonitrile to yield 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile of formula I, may be carried out in the presence of an organic solvent and a silicon amine. This is the same step as is described below in the second aspect of the present invention. The 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile of formula II from the first step may be isolated with or without drying before reaction with 4-fluorobenzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Letrozole
Reactant of Route 2
Reactant of Route 2
Letrozole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Letrozole
Reactant of Route 4
Reactant of Route 4
Letrozole
Reactant of Route 5
Reactant of Route 5
Letrozole
Reactant of Route 6
Letrozole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.